1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H7ClF4OS. This compound is known for its unique chemical structure, which includes a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-(trifluoromethylthio)benzene with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Uniqueness
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and trifluoromethylthio groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7ClF4OS |
---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-chloro-1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-4-6(2-3-8(7)12)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
BIMVMKDOGGPFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)F)Cl |
Origin of Product |
United States |
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